1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
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Description
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .
Mode of Action
This compound acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .
Biochemical Pathways
Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway . These interactions are essential for regulating glucose metabolism and preventing complications related to diabetes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate immune responses by interacting with receptors on immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Furthermore, it can undergo C–C and C–N coupling reactions, contributing to the synthesis of various biologically active structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives, including this compound, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives, including this compound, are known to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including this compound, are often localized in the mitochondria, where they can modulate mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1-ethyl-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNBOCUQMXJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359288 |
Source
|
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66727-64-8 |
Source
|
Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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